5-Tert-butyl-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole
Description
5-Tert-butyl-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with a tert-butyl group and a nitrophenylmethyl group
Properties
IUPAC Name |
5-tert-butyl-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-13(2,3)12-14-11(15-19-12)8-9-4-6-10(7-5-9)16(17)18/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGVEBGCLDOWJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a nitrile oxide with an alkyne to form the oxadiazole ring. The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The oxadiazole ring can be reduced to form different heterocyclic structures.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of alkyl or aryl-substituted oxadiazoles.
Scientific Research Applications
5-Tert-butyl-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-inflammatory and analgesic properties.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Tert-butyl-3-nitrophenylboronic acid
- 3,5-Dimethyl-4-nitrophenyl-1,2,4-oxadiazole
- 5-Methyl-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole
Uniqueness
5-Tert-butyl-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole is unique due to the presence of both a tert-butyl group and a nitrophenylmethyl group on the oxadiazole ring. This combination of substituents imparts specific electronic and steric properties that can influence its reactivity and potential applications. Compared to similar compounds, it may offer enhanced stability or specific interactions with biological targets, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
